High‑Affinity Binding to Mitochondrial F1‑ATPase: 2‑Azido‑ATP vs 8‑Azido‑ATP
In a direct head‑to‑head comparison using isolated mitochondrial F1‑ATPase, 2‑azido‑ATP was hydrolyzed with a Vmax of 105 U/mg F1 and a Km of 250 µM. High‑affinity binding was observed for both 2‑azido‑ATP and 2‑azido‑ADP, whereas 8‑azido‑AT(D)P showed hardly any high‑affinity binding. Upon irradiation, 2‑azido‑ATP caused proportional inactivation with 0.92 mol covalently bound label per mol F1 required for complete enzyme inhibition [1].
| Evidence Dimension | Enzyme kinetic parameters and high‑affinity binding of azido‑ATP analogs to mitochondrial F1‑ATPase |
|---|---|
| Target Compound Data | Vmax = 105 U/mg F1; Km = 250 µM (2‑azido‑ATP); high‑affinity binding present; 0.92 mol label/mol F1 for full inactivation |
| Comparator Or Baseline | 8‑Azido‑AT(D)P: negligible high‑affinity binding; not described as a competent substrate |
| Quantified Difference | Qualitative binding difference: high‑affinity binding with 2‑azido, hardly detectable with 8‑azido |
| Conditions | Bovine heart mitochondrial F1‑ATPase; presence of 1.0 mM SO3²⁻ for kinetic assays; irradiation at 360 nm |
Why This Matters
The C2‑azido isomer is the only regioisomer that simultaneously retains enzyme recognition and enables efficient photoaffinity labelling of the F1‑ATPase active site, making it the required probe for ATP‑binding proteomics.
- [1] van Dongen, M. B. M., de Geus, J. P., Korver, T., Hartog, A. F. & Berden, J. A. Binding and hydrolysis of 2‑azido‑ATP and 8‑azido‑ATP by isolated mitochondrial F1: characterisation of high‑affinity binding sites. Biochim. Biophys. Acta – Bioenerg. 850, 475–484 (1986). https://doi.org/10.1016/0005-2728(86)90091-X View Source
